

Application Notes and Protocols for ERD-3111 in In Vivo Studies

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Compound of Interest

Compound Name: ERD-3111

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Introduction

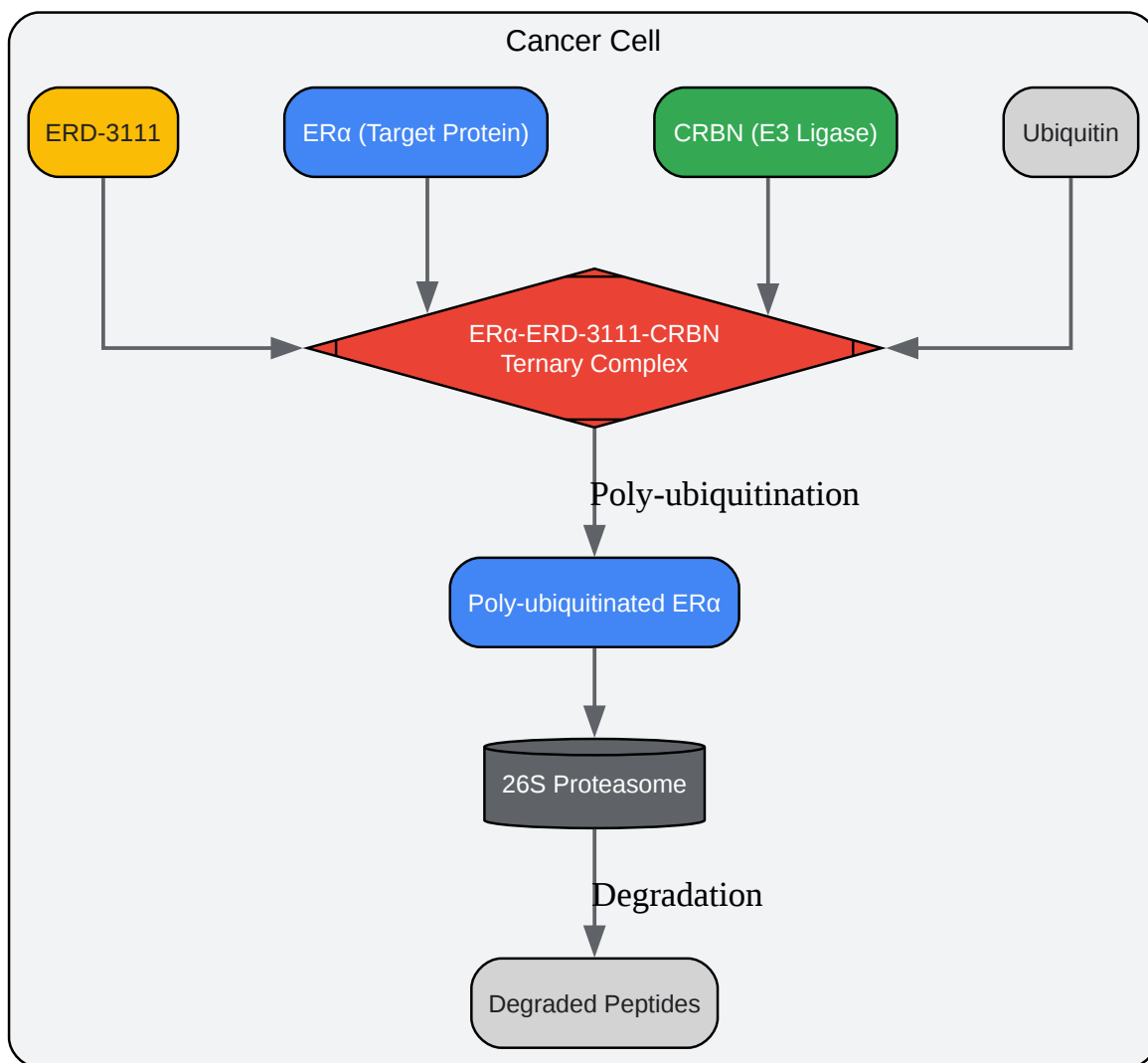
ERD-3111 is a potent and orally bioavailable Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the Estrogen Receptor Alpha (ER α).^{[1][2]} As a heterobifunctional molecule, **ERD-3111** recruits the E3 ubiquitin ligase Cereblon (CRBN) to the ER α protein, leading to its ubiquitination and subsequent degradation by the proteasome.^{[3][4]} This mechanism of action makes **ERD-3111** a promising therapeutic candidate for ER-positive (ER+) breast cancer, including models with Estrogen Receptor 1 (ESR1) gene mutations that confer resistance to standard endocrine therapies.^{[1][2][4]}

These application notes provide a summary of the reported in vivo efficacy of **ERD-3111** in mouse xenograft models of ER+ breast cancer and detailed protocols for its use in similar research settings.

Mechanism of Action: PROTAC-Mediated ER α Degradation

ERD-3111 functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to specifically target and eliminate the ER α protein.^[5] The molecule forms a ternary complex between the ER α protein and the E3 ubiquitin ligase, CRBN. This proximity induces the poly-ubiquitination of ER α , marking it for recognition and degradation by the 26S

proteasome. This event-driven, catalytic mechanism allows for the degradation of multiple ER α proteins by a single molecule of **ERD-3111**.



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Caption: Mechanism of **ERD-3111**-mediated ER α degradation.

In Vivo Efficacy Data

ERD-3111 has demonstrated significant anti-tumor activity in preclinical xenograft models of human ER+ breast cancer. The studies utilized immunodeficient mice bearing tumors derived from the MCF-7 cell line, which is a well-established model for ER+ breast cancer. Efficacy was

evaluated in models with wild-type (WT) ER α as well as models harboring clinically relevant ESR1 mutations (Y537S and D538G), which are known to drive endocrine resistance.

Summary of In Vivo Efficacy in MCF-7 Xenograft Models

The following tables summarize the quantitative data from in vivo efficacy studies. **ERD-3111** was administered orally (p.o.) once daily (QD).

Table 1: Efficacy of **ERD-3111** in Wild-Type MCF-7 Xenograft Model

Dosage (mg/kg, p.o., QD)	Tumor Growth Inhibition (TGI) (%)	Change in Tumor Volume	ER α Degradation in Tumor (%)
10	>100%	Regression	>90%
30	>100%	Complete Regression	>95%

Table 2: Efficacy of **ERD-3111** in ESR1-Mutant MCF-7 Xenograft Models

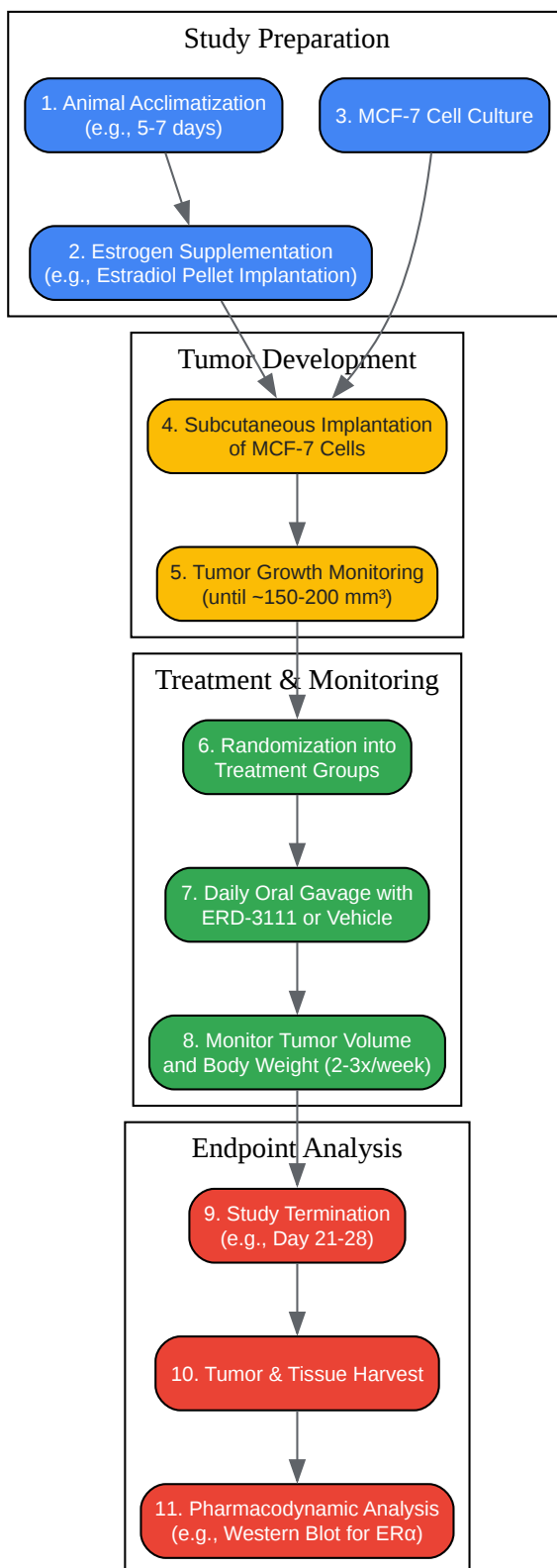
Animal Model	Dosage (mg/kg, p.o., QD)	Tumor Growth Inhibition (TGI) (%)	Change in Tumor Volume
MCF-7 Y537S	30	>100%	Regression
MCF-7 D538G	30	>100%	Complete Regression

Note: Data is compiled from preclinical studies.^{[1][2][4]} TGI > 100% indicates tumor regression. Complete regression indicates tumors were no longer palpable.

Experimental Protocols

In Vivo Experimental Workflow

The following diagram outlines a typical workflow for assessing the in vivo efficacy of **ERD-3111** in a mouse xenograft model.



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Caption: Workflow for in vivo efficacy studies of **ERD-3111**.

Protocol 1: MCF-7 Xenograft Model Establishment

This protocol describes the establishment of an MCF-7 tumor xenograft in immunodeficient mice.

Materials:

- Female immunodeficient mice (e.g., NSG or NCr nu/nu), 6-8 weeks old.
- MCF-7 cells (or engineered MCF-7 cells with ESR1 mutations).
- Complete cell culture medium (e.g., EMEM with 10% FBS, 1% Pen-Strep, and 0.01 mg/mL human insulin).
- Matrigel® Basement Membrane Matrix.
- 17 β -Estradiol pellets (e.g., 0.72 mg, 60-day release).
- Trocar for pellet implantation.
- Sterile syringes and needles.
- Calipers.

Procedure:

- **Acclimatization:** Allow mice to acclimate to the facility for at least one week prior to any procedures.
- **Estrogen Supplementation:** Anesthetize the mice. Implant a 17 β -estradiol pellet subcutaneously in the dorsal flank. This is critical as MCF-7 cell growth is estrogen-dependent. Allow 2-3 days for estradiol levels to stabilize before cell implantation.
- **Cell Preparation:** Culture MCF-7 cells to ~80% confluency. On the day of implantation, harvest cells using trypsin and wash with sterile, serum-free medium or PBS. Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5×10^7 cells/mL. Keep on ice.

- **Tumor Implantation:** Anesthetize the mice. Subcutaneously inject 100 μ L of the cell suspension (containing 5×10^6 cells) into the right flank of each mouse using a 27-gauge needle.
- **Tumor Monitoring:** Monitor the mice 2-3 times per week for tumor formation. Once tumors are palpable, measure the tumor volume using calipers. The formula for tumor volume is: $(\text{Length} \times \text{Width}^2)/2$.
- **Randomization:** Once average tumor volume reaches 150-200 mm^3 , randomize the mice into treatment and control groups.

Protocol 2: ERD-3111 Formulation and Oral Administration

This protocol details the preparation and administration of **ERD-3111** for in vivo studies.

Materials:

- **ERD-3111** powder.
- Vehicle components: For example, a suspension in 0.5% (w/v) methylcellulose and 0.2% (v/v) Tween 80 in sterile water.
- Balance, weigh boats, spatulas.
- Sonicator or homogenizer.
- Oral gavage needles (20-22 gauge, ball-tipped).
- Sterile tubes.

Procedure:

- **Formulation Preparation:** a. Calculate the required amount of **ERD-3111** based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg), the number of animals, and the dosing volume (typically 100 μ L or 10 mL/kg). b. Prepare the vehicle solution (0.5% methylcellulose, 0.2% Tween 80 in water). c. Weigh the **ERD-3111** powder and add it to the vehicle. d. Vortex

thoroughly and sonicate or homogenize until a uniform suspension is achieved. Prepare fresh daily or as stability allows.

- Oral Administration: a. Gently restrain the mouse. b. Measure the correct volume of the **ERD-3111** suspension into a syringe fitted with an oral gavage needle. c. Carefully insert the gavage needle into the esophagus and deliver the formulation directly into the stomach. d. Administer once daily (QD) or as per the experimental design. For the control group, administer the vehicle only.
- Monitoring: Following administration, monitor the animals for any signs of distress or toxicity. Continue to measure body weight and tumor volume 2-3 times per week for the duration of the study (e.g., 21-28 days).

Protocol 3: Endpoint Pharmacodynamic Analysis

This protocol describes the collection of tumor tissue at the end of the study to assess ER α protein levels.

Materials:

- Anesthesia and euthanasia supplies.
- Surgical tools for dissection.
- Cryovials and liquid nitrogen for snap-freezing.
- Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
- Western blotting reagents and equipment.
- Anti-ER α antibody and a suitable loading control antibody (e.g., anti- β -actin).

Procedure:

- Tissue Collection: At the study endpoint (e.g., 2-4 hours after the final dose), euthanize the mice according to approved institutional protocols.

- Tumor Excision: Carefully dissect the tumor, remove any non-tumor tissue, and record its final weight.
- Sample Processing: a. For Western blot analysis, immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until processing. b. Homogenize the frozen tumor tissue in ice-cold lysis buffer. c. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
- Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
- Western Blotting: a. Normalize protein samples to the same concentration and perform SDS-PAGE. b. Transfer the separated proteins to a PVDF membrane. c. Block the membrane and probe with a primary antibody against ER α . d. Incubate with a suitable HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescent substrate. f. Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
- Densitometry: Quantify the band intensities to determine the relative levels of ER α protein in the tumors from treated versus vehicle control groups.

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